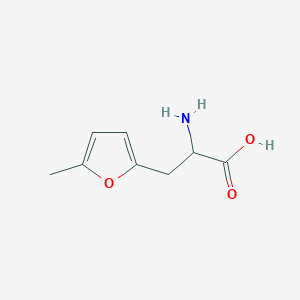

2-amino-3-(5-methylfuran-2-yl)propanoic acid

Description

Contextual Significance of Unnatural Amino Acids in Peptidomimetics and Protein Engineering Research

Unnatural amino acids (UAAs), also known as non-proteinogenic or non-canonical amino acids, are those not genetically encoded in organisms. rsc.org Their synthesis and incorporation into peptides and proteins is a cornerstone of modern chemical biology, drug discovery, and protein engineering. rsc.org Unlike the 20 standard proteinogenic amino acids, UAAs offer a vast structural and functional diversity that allows for the precise modification of biological molecules. cpcscientific.comsigmaaldrich.com

In the field of peptidomimetics, UAAs are incorporated into peptide sequences to create analogues with improved therapeutic properties. cpcscientific.comsigmaaldrich.com Peptides often suffer from poor metabolic stability due to degradation by proteolytic enzymes. The inclusion of UAAs can render these peptides resistant to enzymatic cleavage, thereby extending their half-life in biological systems. cpcscientific.com Furthermore, UAAs can introduce conformational constraints, locking a peptide into a specific three-dimensional shape to enhance its binding affinity and selectivity for a biological target. cpcscientific.comcore.ac.uk

In protein engineering, the site-specific incorporation of UAAs enables the creation of proteins with novel or enhanced functions. rsc.orgcore.ac.uk This rational approach to modifying proteins can yield efficient biocatalysts with improved stability in harsh conditions, such as resistance to organic solvents, or altered catalytic activity. rsc.org The introduction of UAAs with unique side chains can also equip proteins with new chemical functionalities for applications like antibody-drug conjugates, probes for monitoring protein conformation, and the development of novel biomaterials. rsc.org

The Furan (B31954) Heterocycle as a Scaffold in Chemical Biology

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. ijabbr.comperlego.com This structure is a well-established and significant scaffold in medicinal and chemical biology due to its presence in numerous biologically active compounds and its versatile chemical reactivity. ijabbr.comutripoli.edu.lyresearchgate.net Furan and its derivatives are found in a wide array of natural products and are key components in many commercially available drugs, exhibiting activities such as antimicrobial, anti-inflammatory, antiviral, and anticancer properties. utripoli.edu.lyresearchgate.net

The utility of the furan moiety stems from several key characteristics. It is a planar, aromatic system with a resonance energy lower than that of benzene, which allows it to participate in reactions that involve dearomatization under relatively mild conditions. acs.org It can function as a bis(enol ether), a nucleophilic aromatic ring, or an electron-rich diene in cycloaddition reactions, making it a versatile building block for the synthesis of complex molecules. acs.org This chemical flexibility allows for the creation of diverse molecular architectures. utripoli.edu.lyacs.org The oxygen atom in the ring can act as a hydrogen bond acceptor, contributing to the binding interactions of furan-containing molecules with biological targets like enzymes and receptors. ijabbr.com

Overview of 2-Amino-3-(5-methylfuran-2-yl)propanoic Acid as a Research Target

This compound is a non-proteinogenic amino acid that merges the core structure of an amino acid with the heterocyclic furan scaffold. Specifically, it is an alanine (B10760859) derivative featuring a 5-methylfuran-2-yl group attached to the β-carbon. This unique structure makes it a compound of significant interest for research in chemical biology and synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁NO₃ |

| Molecular Weight | 169.18 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=CC=C(O1)CC(C(=O)O)N |

| Isomeric SMILES | CC1=CC=C(O1)CC@HN ((2R) isomer) |

Note: Data corresponds to the (2R)-enantiomer as detailed in the provided source.

Research Aims and Scope in the Academic Investigation of the Chemical Compound

The academic investigation of this compound encompasses several key research aims driven by its distinct chemical structure. The primary areas of study include its applications in synthetic chemistry, biochemistry, and materials science.

Key Research Aims:

Synthetic Chemistry: A major aim is to utilize this compound as a chiral building block for the synthesis of novel, complex organic molecules and peptidomimetics. sigmaaldrich.com Research focuses on developing efficient synthetic routes for its incorporation into peptide chains and exploring its reactivity in various chemical transformations. Studies on related furan-containing amino acids have shown their utility in creating potent receptor agonists, suggesting a potential avenue for this compound as well. nih.gov

Biochemical and Medicinal Chemistry: A central goal is to investigate the biological activity of peptides and other molecules containing this amino acid. This includes studying their interactions with specific enzymes or receptors to elucidate structure-activity relationships. Given the known antimicrobial properties of many furan derivatives, a significant research aim is the synthesis and evaluation of peptides containing this UAA for potential antibacterial or antifungal activity. mdpi.comnih.gov

Materials Science: The compound is a candidate for use in the production of specialty chemicals and advanced materials. Research in this area would explore how the incorporation of this furan-substituted amino acid could impart specific properties, such as altered hydrophobicity or new cross-linking capabilities, to polymers and other materials.

The scope of research is therefore focused on leveraging the unique combination of the amino acid functionality and the furan heterocycle to create novel molecules with tailored biological or material properties.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(5-methylfuran-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-5-2-3-6(12-5)4-7(9)8(10)11/h2-3,7H,4,9H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBENSHRUWWZMCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical and Biological Activity Studies Mechanistic and in Vitro Focus

Interactions with Biomolecular Targets

The non-proteinogenic amino acid 2-amino-3-(5-methylfuran-2-yl)propanoic acid combines a propanoic acid backbone with a heteroaromatic 5-methylfuran ring. targetmol.com This unique structure allows for a variety of potential interactions with biological macromolecules. Research into its biological activity has focused on its role as a synthetic building block and its potential for bio-orthogonal applications rather than extensive profiling as a bioactive agent itself.

While derivatives of furan-containing propanoic acids have been studied for general biological activities, such as antimicrobial effects against organisms like Candida albicans, Escherichia coli, and Staphylococcus aureus, specific mechanistic data on enzyme inhibition by this compound is not extensively detailed in current literature. mdpi.com The biological activity of broader furan (B31954) derivatives suggests potential interactions with various enzyme families, but specific profiling and kinetic characterization for this particular compound are not available. ijabbr.com

There is currently a lack of published research specifically profiling the inhibitory or modulatory activity of this compound against specific enzyme families.

Detailed kinetic studies, such as the determination of inhibition constants (Kᵢ) or IC₅₀ values, for the interaction of this compound with specific enzymes are not available in the reviewed scientific literature.

Non-proteinogenic amino acids are often investigated as ligands for various receptors. For instance, compounds structurally related to glutamate, such as (S)-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid (AMPA), are well-known agonists for specific glutamate receptor subtypes. nih.govwikipedia.orgresearchgate.net These studies have provided detailed insights into the ligand-binding domains of ionotropic glutamate receptors. nih.gov However, specific studies detailing the binding affinity or modulatory effects of this compound on any particular receptor family have not been prominently reported.

The furan moiety of this compound serves as a stable precursor for a highly reactive functionality used in bio-orthogonal ligation and crosslinking. The 5-methylfuran-2-yl group can be hydrolyzed under acidic conditions to generate a 2,5-dioxopentanyl (DOP) moiety. nih.gov This 2,5-dione is a stable, yet reactive, species that can undergo proximity-induced ligation with α-effect nucleophiles like hydrazines under physiological conditions. nih.gov

This reaction does not require an external catalyst or trigger and results in the formation of a stable pyridazinium adduct. This ligation strategy has been successfully applied to induce the crosslinking of peptide nucleic acids (PNAs), as well as in DNA- and RNA-templated ligations. nih.gov The process relies on the proximity of the reactive partners, making it a powerful tool for studying and engineering biomolecular interactions.

| Application Area | Reactants | Key Condition | Resulting Structure |

|---|---|---|---|

| PNA-PNA Ligation | 5-methylfuran-modified PNA and hydrazine-modified PNA | Proximity on a complementary nucleic acid template | Stable pyridazinium-linked PNA-PNA adduct |

| DNA/RNA-Templated Ligation | DOP-modified probe and hydrazine-modified probe | Hybridization to a target DNA or RNA strand | Covalently linked probe system |

| Peptide-Peptide Crosslinking | Peptide containing a DOP moiety and a peptide with a hydrazine nucleophile | Proximity due to peptide-peptide interaction (e.g., coiled-coil formation) | Stable, crosslinked peptide dimer |

Enzyme Inhibition and Modulation Mechanisms

Integration into Peptides and Proteins

The chemical properties of the 5-methylfuran-2-yl group make it a valuable tool for incorporation into synthetic peptides. Following its conversion to the 2,5-dioxopentanyl (DOP) moiety, it can be used to create stable, covalently linked peptide structures. nih.gov

In one study, the DOP functionality was appended to the side chain of an ornithine residue within a synthetic peptide designed to form a coiled-coil structure. When this peptide was mixed with its complementary partner peptide containing a hydrazine nucleophile, the proximity induced by the coiled-coil formation facilitated a spontaneous ligation reaction. This resulted in the formation of a stable, covalently crosslinked heterodimeric peptide system, demonstrating the utility of this amino acid derivative in protein engineering and the development of stable biomolecular constructs. nih.gov

Impact on Peptide Conformation and Stability

The incorporation of non-canonical amino acids (ncAAs) like this compound into peptides is a strategy used to modulate their structure and stability. nih.govasm.org The unique side chain of an ncAA can introduce new steric and electronic properties that influence the peptide backbone's folding into secondary structures like α-helices or β-sheets. nih.gov For instance, bulky side chains can restrict conformational freedom, potentially locking the peptide into a more stable and biologically active conformation. nih.gov Modifications such as swapping L-amino acids for their D-enantiomers are known to provide resistance to proteolytic degradation, thereby increasing the peptide's half-life. nih.gov While furan-containing compounds are known to possess a range of biological activities, specific studies detailing how the 5-methylfuran-2-yl group of this particular amino acid affects peptide secondary structure, folding kinetics, or stability against proteases are not available. ijabbr.comresearchgate.net

Role in Protein Structure-Function Relationships

Protein engineering with unnatural amino acids (UAAs) is a powerful tool for probing structure-function relationships. nih.govnih.gov By site-specifically replacing a natural amino acid with an analogue like this compound, researchers can introduce novel chemical functionalities to investigate protein dynamics, interactions, and mechanisms of action. rsc.orgnih.gov The furan moiety could serve as a unique probe, potentially forming specific interactions within a protein's hydrophobic pockets or participating in π-stacking with aromatic residues. Such substitutions can lead to proteins with enhanced stability, altered enzymatic activity, or novel binding specificities. acs.org However, published research demonstrating the successful incorporation of this compound into a specific protein and the subsequent analysis of its impact on that protein's structure and function has not been identified.

Genetic Encoding and Translational Incorporation Studies

The site-specific incorporation of ncAAs into proteins during translation is achieved through the expansion of the genetic code. nih.gov This methodology requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is engineered to uniquely recognize the ncAA and a corresponding codon, often a nonsense codon like UAG. nih.govmdpi.com This system allows the ncAA to be delivered to the ribosome and incorporated into a growing polypeptide chain at a desired position. mdpi.com While methods for evolving synthetases for various ncAAs are well-established, and the translational machinery's tolerance for diverse structures has been demonstrated, specific studies describing the development of an orthogonal pair for this compound and its successful translational incorporation into proteins are not present in the current literature. mdpi.com

Cellular-Level Biochemical Responses (Excluding Clinical Outcomes)

Modulation of Intracellular Signaling Pathways

Non-canonical amino acids and their derivatives can interact with cellular receptors and enzymes to modulate intracellular signaling pathways. For example, amino acids can influence the mammalian target of rapamycin (mTOR) pathway, which is a central regulator of cell growth and metabolism. nih.gov Certain amino acid derivatives have been designed to act as agonists or antagonists for specific receptors, such as the N-methyl-D-aspartate (NMDA) receptor, thereby influencing ion channel activity and downstream signaling cascades involving calcium and cAMP. frontiersin.orgnih.gov The furan scaffold is present in many compounds with diverse biological activities, suggesting that furan-containing amino acids could potentially interact with various cellular targets. ijabbr.com However, there is no specific research available that demonstrates or details the effect of this compound on any intracellular signaling pathways.

In Vitro Cellular Assays for Mechanistic Elucidation

A variety of in vitro cellular assays are available to elucidate the mechanisms of action of novel compounds. For instance, cell transformation assays (CTAs), when combined with transcriptomics (a "Transformics Assay"), can reveal molecular signatures and key events related to a chemical's effects on cell growth, differentiation, and transformation. mdpi.com Other assays can measure changes in the phosphorylation status of key signaling proteins (e.g., kinases) or the expression levels of target genes in response to treatment. nih.gov Such assays would be critical for understanding the cellular-level impact of this compound. Despite the availability of these powerful tools, no published studies have utilized them to investigate the mechanistic details of this specific compound's activity at the cellular level.

Biochemical Fate and Biotransformation Pathways

The metabolism of xenobiotics, including foreign amino acids, is a critical process for detoxification and excretion. wikipedia.org This process typically occurs in two phases. Phase I reactions, often catalyzed by cytochrome P450 enzymes, introduce or expose functional groups (e.g., through oxidation or hydrolysis). mhmedical.com Phase II reactions involve conjugation of these groups with endogenous molecules like glucuronic acid, sulfate, or an amino acid to increase water solubility and facilitate removal from the body. The enzymes responsible for amino acid conjugation are located in the mitochondria and first activate the xenobiotic carboxylic acid to an acyl-CoA thioester. nih.govtandfonline.com The furan ring itself can be subject to oxidation. Untargeted metabolomics is a modern approach used to identify metabolites and map these biotransformation pathways. nih.gov However, specific studies on the metabolic fate, potential intermediates, and final excretion products of this compound have not been reported.

Enzyme-Catalyzed Metabolic Transformations

The metabolic transformation of furan-containing compounds is initiated by oxidation of the furan ring, a reaction catalyzed by cytochrome P450 (P450) enzymes. nih.govresearchgate.netnih.gov For the parent compound, furan, this bioactivation is primarily mediated by the CYP2E1 isoform of P450. researchgate.netnih.gov This enzymatic oxidation is a critical step, converting the relatively inert furan ring into a highly reactive electrophilic intermediate. nih.govnih.gov

Depending on the substituents on the furan ring, this oxidation can lead to either an epoxide or a cis-enedione. nih.govnih.gov For many furan derivatives, the oxidation results in the formation of a reactive α,β-unsaturated dialdehyde. nih.gov In the case of 2-methylfuran, which is structurally related to the side chain of this compound, metabolism is expected to generate 3-acetylacrolein (AcA), a homolog of cis-2-butene-1,4-dial (BDA), the reactive metabolite of furan. researchgate.netnih.gov This metabolic activation to a reactive intermediate is a crucial event that precedes the subsequent formation of various metabolites and adducts. acs.org

The proposed initial metabolic transformation of this compound is the P450-catalyzed oxidation of the 5-methylfuran ring to form a reactive enedione intermediate.

Identification of Furan-Derived Metabolites and Adducts

The reactive intermediates generated from furan ring oxidation are highly electrophilic and readily react with cellular nucleophiles, leading to the formation of a variety of metabolites and adducts. nih.govresearchgate.net The primary targets for adduction are glutathione (GSH) and the nucleophilic side chains of amino acids within proteins, particularly lysine and cysteine. researchgate.netnih.govnih.gov

The reaction of cis-2-butene-1,4-dial (BDA), the reactive metabolite of furan, with Nα-Acetyl-L-lysine results in the formation of N-substituted pyrrolin-2-one adducts. nih.gov Similarly, BDA can react with N-Acetyl-L-cysteine. nih.gov Furthermore, BDA has been shown to cross-link amino acid residues, such as cysteine and lysine, forming pyrrole-thiol cross-links. nih.govnih.gov

In the context of this compound, it is anticipated that its reactive metabolite would form analogous adducts. The primary detoxification pathway for such reactive electrophiles often involves conjugation with glutathione. nih.gov The resulting GSH adducts can be further metabolized. Adducts with proteins, particularly on lysine residues, are also expected. nih.gov

| Metabolite/Adduct Class | Description | Potential Precursor |

|---|---|---|

| Glutathione (GSH) Conjugates | Formed by the reaction of the electrophilic furan intermediate with the thiol group of glutathione. This is a major detoxification pathway. | Oxidized 5-methylfuran ring |

| Lysine Adducts (Pyrrolin-2-one) | Result from the reaction of the reactive dialdehyde intermediate with the ε-amino group of lysine residues in proteins. | Oxidized 5-methylfuran ring |

| Cysteine Adducts | Formed by the reaction of the reactive intermediate with the thiol group of cysteine residues in proteins. | Oxidized 5-methylfuran ring |

| Cysteine-Lysine Cross-links | The reactive intermediate can bridge cysteine and lysine residues within or between proteins, forming stable cross-links. | Oxidized 5-methylfuran ring |

Pathways of Amino Acid Exchange and Degradation

As a non-proteinogenic amino acid, this compound is not directly incorporated into proteins via the genetic code. wikipedia.org Its degradation is expected to follow general pathways for amino acid catabolism, which primarily involve transamination and decarboxylation. uaeu.ac.ae

The initial step in the degradation of many amino acids is the removal of the α-amino group by a transaminase, which requires pyridoxal phosphate (PLP) as a coenzyme. davuniversity.org This reaction would convert this compound to its corresponding α-keto acid, 2-oxo-3-(5-methylfuran-2-yl)propanoic acid. The amino group is transferred to an α-keto acid acceptor, commonly α-ketoglutarate, forming glutamate. davuniversity.org

Following transamination, the carbon skeleton can enter various metabolic pathways. The degradation of the furan moiety would likely proceed via the oxidative pathways described earlier, leading to ring opening. osi.lvnih.gov The aliphatic portion of the molecule would then be further metabolized. Non-proteinogenic amino acids can sometimes be converted into proteinogenic counterparts or common metabolic intermediates to enter mainstream metabolism. acs.org

| Reaction | Enzyme Class (Prosthetic Group) | Product(s) | Metabolic Fate |

|---|---|---|---|

| Transamination | Transaminase (Pyridoxal Phosphate) | 2-oxo-3-(5-methylfuran-2-yl)propanoic acid + Amino Acid (e.g., Glutamate) | Entry into keto acid metabolism; further degradation of the furan ring. |

| Decarboxylation | Decarboxylase | 2-(5-methylfuran-2-yl)ethanamine + CO2 | Formation of a biogenic amine. |

| Oxidative Deamination | Amino Acid Oxidase (FAD/FMN) | 2-oxo-3-(5-methylfuran-2-yl)propanoic acid + NH3 + H2O2 | Direct removal of the amino group to form the corresponding keto acid. |

Structure Activity Relationship Sar and Structure Function Relationship Sfr Investigations

Rational Design of Analogues and Derivatives

The process of rationally designing analogues of 2-amino-3-(5-methylfuran-2-yl)propanoic acid involves a systematic approach to modify its structure to probe and optimize its biological activity. This often involves computational modeling and synthetic chemistry to create a library of related compounds.

The 5-methylfuran-2-yl side chain is a key feature of this amino acid. The furan (B31954) ring's oxygen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-π stacking interactions with biological targets. The methyl group at the 5-position influences the compound's lipophilicity and steric profile.

The biological activity of furan-containing compounds can be significantly altered by the nature and position of substituents on the furan ring. For instance, the introduction of electron-withdrawing groups, such as a nitro group, can enhance the antimicrobial and anticancer activities of some furan derivatives. Conversely, electron-donating groups may modulate activity in different ways. The replacement of the furan ring with other heterocyclic systems, such as thiophene or isoxazole, can also lead to compounds with different biological profiles, a strategy known as bioisosteric replacement. For example, isoxazole-containing amino acid derivatives have shown affinity for glutamate receptors.

| Substituent/Modification | Potential Impact on Physicochemical Properties |

| Electron-withdrawing groups (e.g., -NO2, -CF3) | Increased electrophilicity, potential for enhanced binding to electron-rich pockets. |

| Electron-donating groups (e.g., -OCH3, -NH2) | Increased electron density, potential modulation of redox properties. |

| Halogens (e.g., -F, -Cl, -Br) | Increased lipophilicity and metabolic stability. |

| Bulky alkyl groups | Increased steric hindrance, potentially improving selectivity. |

| Bioisosteric replacement (e.g., thiophene, pyridine) | Altered electronic distribution, polarity, and hydrogen bonding capacity. |

This table presents hypothetical effects based on general principles of medicinal chemistry and may not represent experimentally verified outcomes for this compound.

Modifications can include N-alkylation or N-acylation of the amino group, esterification of the carboxyl group, or changing the length of the linker between the α-carbon and the furan ring. These changes can impact the molecule's ability to form hydrogen bonds and ionic interactions, which are often crucial for binding to target proteins. For example, converting the carboxylic acid to an ester or amide can alter the compound's polarity and ability to cross cell membranes.

As with most amino acids, this compound is chiral, with the α-carbon being a stereocenter. This means it can exist as two non-superimposable mirror images, or enantiomers: the (S)- and (R)-forms. Biological systems are inherently chiral, and as a result, the two enantiomers of a chiral molecule often exhibit different biological activities.

It is common for one enantiomer to have a significantly higher affinity for a biological target than the other. This stereoselectivity is due to the three-dimensional arrangement of atoms, which dictates how the molecule fits into the chiral binding site of a protein or receptor. For instance, in a study of furan-conjugated tripeptides, the conjugate with all amino acids in the L-configuration (the natural configuration for most amino acids) was active against HeLa cells, while the corresponding conjugate with D-amino acids was inactive. This highlights the critical importance of stereochemistry in the design of biologically active amino acid derivatives. The (2R) configuration of this compound indicates a D-amino acid configuration.

Correlation of Structural Features with Biochemical Activity

The presence of the amino and carboxylic acid groups allows for ionic interactions and hydrogen bonding, which are fundamental to the molecular recognition process at the active site of enzymes or the binding pocket of receptors. The relative orientation of these groups, dictated by the stereochemistry at the α-carbon and the flexibility of the side chain, is crucial for optimal binding.

Ligand-Target Interaction Profiling

Identifying the specific biological targets of this compound is a key step in understanding its mechanism of action. Ligand-target interaction profiling involves a range of experimental and computational techniques to characterize the binding of the molecule to proteins. The furan ring and the amino acid side chain can participate in various binding interactions that influence the compound's biological activity.

Computational methods such as molecular docking can be used to predict the binding mode and affinity of the compound and its analogues to the active sites of known enzymes or receptors. These in silico studies can provide valuable insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern binding. For example, docking studies of furan-based derivatives have been used to investigate their binding to enzymes like VEGFR-2.

Experimental techniques, such as in vitro binding assays, can then be used to validate the computational predictions and quantify the binding affinity. By systematically testing a series of analogues with specific structural modifications, a detailed picture of the ligand-target interaction profile can be constructed, providing a solid foundation for the rational design of more potent and selective compounds.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the electronic structure and predict various chemical and physical properties.

Electronic Structure and Frontier Molecular Orbitals (FMOs)

The electronic structure of a molecule is key to its behavior. Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a significant indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule. For 2-amino-3-(5-methylfuran-2-yl)propanoic acid, DFT calculations would map the distribution of these orbitals across the molecule, identifying the likely sites of electron donation (often the furan (B31954) ring and amino group) and acceptance.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It helps in identifying the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the carboxyl group and the furan ring, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the amino group's hydrogen atoms, marking them as sites for nucleophilic interaction. This analysis is vital for understanding intermolecular interactions, including how the molecule might bind to a biological target.

Prediction of Chemical Reactivity

Using data from FMO analysis, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule. These descriptors, derived from the energies of the HOMO and LUMO, provide a quantitative prediction of how the molecule will behave in a chemical reaction.

| Reactivity Descriptor | Formula | Description |

| Energy Gap (Egap) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | χ2 / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

This table outlines the standard quantum chemical descriptors used to predict reactivity. The specific values for this compound would require dedicated DFT calculations.

Nonlinear Optical (NLO) Properties

Molecules with significant charge separation and delocalized electrons can exhibit Nonlinear Optical (NLO) properties, which are important for applications in optoelectronics. Quantum chemical calculations can predict NLO behavior by computing properties like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A high hyperpolarizability value suggests that the molecule could be a promising candidate for NLO materials. The presence of the electron-rich furan ring conjugated with the amino acid structure in this compound suggests that it may possess NLO properties, though specific computational verification is needed.

Molecular Docking and Dynamics Simulations

These computational techniques are employed to study how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein.

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein's active site. The process involves placing the ligand in various conformations within the binding site and scoring each pose based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. The resulting docking score gives an estimate of the binding affinity.

Conformational Analysis and Stability in Solution

The biological function and reactivity of a molecule are intrinsically linked to its three-dimensional structure or conformation. For this compound, the flexibility arises from the rotatable bonds connecting the amino acid backbone to the 5-methylfuran ring. Conformational analysis aims to identify the most stable arrangements of the atoms in space, which correspond to low-energy states.

In solution, the stability of different conformers is heavily influenced by the surrounding solvent molecules. Computational studies, often employing molecular dynamics (MD) simulations and quantum mechanical calculations, can model these interactions. The solvent's polarity, hydrogen bonding capacity, and dielectric constant are critical factors. For instance, in polar protic solvents like water, conformations that maximize hydrogen bonding between the amino and carboxyl groups and the solvent are favored. Conversely, in nonpolar solvents, intramolecular hydrogen bonding might be more prevalent, leading to more compact structures.

Table 1: Hypothetical Influence of Solvent on the Conformational Stability of this compound

| Solvent | Dielectric Constant (ε) | Predominant Conformation | Key Stabilizing Interactions |

| Water | 80.1 | Extended | Intermolecular H-bonding with solvent |

| Ethanol | 24.5 | Semi-extended | Mix of inter- and intramolecular H-bonding |

| Dichloromethane | 9.1 | Folded | Intramolecular H-bonding, dipole-dipole |

| Hexane | 1.9 | Compact/Folded | van der Waals forces, intramolecular H-bonding |

This table presents a hypothetical scenario based on general principles of solute-solvent interactions to illustrate the expected trend.

Elucidation of Molecular Interaction Networks

The potential of this compound as a building block for bioactive molecules or functional materials depends on its ability to interact with other molecules, such as proteins or nucleic acids. Elucidating the network of these non-covalent interactions is a key focus of molecular modeling studies.

The structure of this amino acid presents several key features for molecular recognition:

Amino and Carboxyl Groups: These are primary sites for forming strong hydrogen bonds and salt bridges with biological targets.

5-Methylfuran Ring: The furan ring itself is a versatile interaction partner. The oxygen atom can act as a hydrogen bond acceptor. The aromatic π-system can engage in π-π stacking interactions with other aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein's active site. The methyl group provides a hydrophobic patch that can interact with nonpolar pockets.

Molecular docking simulations are a common computational technique used to predict the binding mode of a small molecule within the active site of a target protein. These simulations explore various possible orientations and conformations of the ligand, scoring them based on the predicted binding affinity. Following docking, molecular dynamics simulations can provide a more dynamic picture of the interaction network, showing how the interactions evolve over time and revealing the role of water molecules in mediating the binding researchgate.netnih.govdiva-portal.org. Studies on the interactions between amino acid side chains in different environments provide a basis for understanding these networks nih.gov.

Table 2: Potential Molecular Interactions of this compound with Biological Targets

| Functional Group of Amino Acid | Potential Interaction Type | Interacting Partner in a Protein |

| Ammonium group (-NH3+) | Hydrogen Bond Donor, Salt Bridge | Aspartate, Glutamate, Carbonyl backbone |

| Carboxylate group (-COO-) | Hydrogen Bond Acceptor, Salt Bridge | Arginine, Lysine, Histidine, Serine |

| Furan Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| Furan Ring (π-system) | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine |

| Methyl Group (-CH3) | Hydrophobic (van der Waals) | Alanine (B10760859), Valine, Leucine, Isoleucine |

In Silico Screening and Virtual Library Design

In silico screening involves the use of computational methods to search large databases of chemical compounds for molecules that are likely to have a desired biological activity. This approach can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing.

The unique structure of this compound makes it an attractive scaffold for the design of virtual libraries. A virtual library is a collection of related molecules that are designed computationally but have not yet been synthesized. Starting with the core scaffold of our furan-containing amino acid, a vast number of derivatives can be generated by adding or modifying functional groups at various positions. For example, substituents could be added to the furan ring, the amino group could be acylated, or the carboxylic acid could be esterified or converted to an amide.

Once a virtual library is created, it can be screened against a specific biological target, such as an enzyme or a receptor, using high-throughput molecular docking. This process can identify promising "hits" from the library that are predicted to bind strongly to the target. These hits can then be synthesized and evaluated experimentally. This strategy has been successfully applied to other furan-containing scaffolds to identify potential anticancer and antibacterial agents researchgate.netmdpi.comnih.govijpsr.com. The design of such libraries often focuses on creating compounds with diverse properties while sharing a common core, which can streamline future synthesis and optimization efforts nih.govresearchgate.netnih.govmdpi.com.

Table 3: Example of a Virtual Library Design Based on the this compound Scaffold

| Scaffold Position | R1 (on Furan Ring) | R2 (on Amino Group) | R3 (on Carboxyl Group) |

| Parent Scaffold | -CH3 | -H | -OH |

| Derivative 1 | -Cl | -H | -OH |

| Derivative 2 | -CH3 | -Acetyl | -OH |

| Derivative 3 | -CH3 | -H | -OCH3 (Methyl ester) |

| Derivative 4 | -CF3 | -H | -NH2 (Amide) |

| Derivative 5 | -Phenyl | -Benzoyl | -OH |

QSAR Modeling for Furan-Containing Amino Acids

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity fiveable.menih.gov. A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

To develop a QSAR model for furan-containing amino acids, a dataset of these compounds with experimentally measured biological activities (e.g., enzyme inhibition constants) is required. For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors are numerical values that represent various aspects of the molecule's structure, such as its size, shape, lipophilicity (LogP), and electronic properties (e.g., dipole moment, partial charges).

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the biological activity. The resulting QSAR model can then be validated using a separate set of test compounds to ensure its predictive power. QSAR studies have been successfully applied to various classes of furan-containing compounds to understand the structural requirements for their biological activities nih.govnih.govdigitaloceanspaces.comresearchgate.net. For amino acids and peptides, descriptors can be derived from their structural variables to build robust QSAR models researchgate.netelsevierpure.com.

Table 4: Hypothetical Data for a QSAR Model of Furan-Containing Amino Acids

| Compound | Molecular Weight (MW) | LogP | Polar Surface Area (PSA) | Biological Activity (IC50, µM) |

| 1 | 169.18 | 0.85 | 75.3 | 15.2 |

| 2 | 183.62 | 1.25 | 75.3 | 10.5 |

| 3 | 213.21 | 1.10 | 95.5 | 8.7 |

| 4 | 227.24 | 1.50 | 95.5 | 5.1 |

| 5 | 245.26 | 2.54 | 75.3 | 2.3 |

A hypothetical QSAR equation derived from such data might look like: log(1/IC50) = 0.5LogP - 0.02PSA + 0.01*MW + c

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering profound insights into the atomic-level connectivity and spatial arrangement of 2-amino-3-(5-methylfuran-2-yl)propanoic acid.

The complete assignment of proton (¹H) and carbon (¹³C) signals is achieved through one-dimensional and two-dimensional NMR experiments. While specific experimental data for this exact compound is not widely published, the expected chemical shifts can be predicted based on the analysis of structurally similar furan-containing amino acids and 5-methylfuran derivatives.

¹H NMR Spectroscopy: The proton spectrum provides information on the number of different types of protons and their neighboring environments. Key expected signals include the α-proton of the amino acid backbone, the β-protons adjacent to the furan (B31954) ring, the protons on the furan ring itself, and the protons of the methyl group.

¹³C NMR Spectroscopy: The carbon spectrum reveals the number of non-equivalent carbon atoms in the molecule. Characteristic signals are expected for the carboxyl carbon, the α-carbon, the β-carbon, the carbons of the furan ring, and the methyl carbon. The chemical shifts are influenced by the electronegativity of adjacent atoms, with carbons bonded to oxygen or nitrogen appearing further downfield.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. COSY spectra would reveal correlations between neighboring protons, for instance, between the α-proton and the β-protons. HSQC spectra correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra. This is particularly useful for unambiguously assigning the closely spaced signals of the furan ring protons and carbons.

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Carboxyl | C=O | - | ~170-175 |

| α-carbon | CH(NH₂) | ~3.8-4.2 | ~53-57 |

| β-carbon | CH₂ | ~3.1-3.4 | ~28-32 |

| Furan C2 | C | - | ~150-155 |

| Furan C3 | CH | ~6.0-6.2 | ~106-110 |

| Furan C4 | CH | ~5.9-6.1 | ~108-112 |

| Furan C5 | C | - | ~150-155 |

| Methyl | CH₃ | ~2.2-2.4 | ~13-15 |

The three-dimensional structure and flexibility of this compound in solution can be investigated using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy. By measuring through-space interactions between protons, NOE data can provide distance constraints that, in combination with molecular dynamics simulations, help to define the preferred conformations of the molecule. These studies are crucial for understanding how the molecule might interact with biological targets, as the furanoid ring can introduce specific conformational restraints.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₈H₁₁NO₃, with a calculated monoisotopic mass of 169.0739 g/mol . HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap, would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, thus confirming the molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₁NO₃ |

| Calculated Monoisotopic Mass [M+H]⁺ | 170.0817 |

| Expected Measurement Accuracy | < 5 ppm |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for identifying and quantifying metabolites in complex biological samples. An LC system first separates the compound from other components in the matrix. The compound is then ionized (e.g., via electrospray ionization, ESI) and subjected to tandem mass spectrometry (MS/MS). In an MS/MS experiment, the precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, producing a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint for the molecule, enabling its specific detection and quantification even at very low concentrations. The development of a robust LC-MS/MS method is essential for studying the metabolism and pharmacokinetics of this amino acid.

Vibrational Spectroscopy (FT-IR, Raman) for Structural Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum is obtained by measuring the absorption of infrared radiation at different frequencies. Key functional groups in this compound would produce characteristic absorption bands. For instance, the carboxylic acid O-H stretch would appear as a broad band, while the C=O stretch would give a strong, sharp peak. The N-H stretching of the amino group and the C-H stretches of the alkyl and furan components would also be visible.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations, such as the C=C stretching modes within the furan ring.

Together, FT-IR and Raman spectra provide a comprehensive vibrational profile of the molecule, which can be used for structural confirmation and to study intermolecular interactions like hydrogen bonding.

| Functional Group | Vibrational Mode | Expected FT-IR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | - |

| N-H (Amine) | Stretching | 3200-3500 | 3200-3500 |

| C-H (Furan) | Stretching | 3100-3150 | 3100-3150 |

| C-H (Alkyl) | Stretching | 2850-3000 | 2850-3000 |

| C=O (Carboxylic Acid) | Stretching | 1700-1730 | 1700-1730 |

| C=C (Furan) | Stretching | ~1500-1600 | ~1500-1600 (strong) |

| C-O (Furan/Acid) | Stretching | 1000-1300 | 1000-1300 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is analyzed to generate a detailed electron density map, from which the exact coordinates of each atom can be determined.

For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous proof of its molecular structure. It would reveal critical information, including:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the amino acid, propanoic acid, and methylfuran moieties.

Stereochemistry: Absolute configuration of the chiral center at the alpha-carbon (α-carbon), definitively assigning it as either the (R)- or (S)-enantiomer.

Intermolecular Interactions: The packing arrangement of molecules in the crystal lattice, highlighting non-covalent interactions such as hydrogen bonding between the amino and carboxylic acid groups, and potential π-stacking of the furan rings.

While a specific crystal structure for this compound is not available in publicly accessible literature, the table below illustrates the type of crystallographic data that would be obtained from such an analysis.

Table 1: Illustrative Crystallographic Data Parameters for a Molecular Crystal. This table presents the typical data points obtained from an X-ray crystallography experiment. Note: These are placeholder values as a published structure for this compound was not found.

| Parameter | Example Value | Description |

| Chemical Formula | C₈H₁₁NO₃ | The elemental composition of the molecule. |

| Formula Weight | 169.18 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁/c | The specific symmetry group of the crystal. |

| a, b, c (Å) | 8.5, 12.1, 9.3 | The dimensions of the unit cell edges. |

| α, β, γ (°) | 90, 105.4, 90 | The angles of the unit cell. |

| Volume (ų) | 925.6 | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| R-factor | < 0.05 | An indicator of the quality of the fit between the model and the data. |

UV-Vis Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible (UV-Vis) spectroscopy is an analytical technique used to measure the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides insights into the electronic structure of the molecule, particularly the presence of chromophores (light-absorbing groups).

The primary chromophore in this compound is the 5-methylfuran ring. Furan and its derivatives are known to exhibit strong absorption in the UV region due to π → π* electronic transitions within the aromatic system. The presence of the amino (-NH₂) and carboxylic acid (-COOH) groups, which act as auxochromes, can influence the position and intensity of these absorption bands.

Although specific spectral data such as the absorption maximum (λmax) for this compound is not detailed in current literature, its ability to be detected by UV detectors in chromatographic systems confirms its UV absorbance. cat-online.com The analysis would focus on identifying the characteristic π → π* transitions of the substituted furan ring.

Table 2: Key Molecular Features for UV-Vis Analysis of this compound.

| Molecular Feature | Classification | Expected Electronic Transition |

| 5-Methylfuran ring | Chromophore | π → π |

| Carboxylic acid | Auxochrome | n → π |

| Amino group | Auxochrome | n → σ* |

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, Chiral Chromatography)

Chromatography is an essential tool for the separation, identification, and purification of compounds. For this compound, both high-performance liquid chromatography (HPLC) and specialized chiral chromatography are indispensable for assessing chemical and enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is widely used to determine the chemical purity of a sample by separating it from any impurities or byproducts from the synthesis. In a typical reversed-phase HPLC setup, the compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. Purity is assessed by the area of the main peak relative to the total area of all peaks in the chromatogram. For amino acids that may lack a strong chromophore for sensitive detection, a derivatization step, for instance with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), is often employed to attach a UV-active moiety, enhancing detection limits. researchgate.net

Chiral Chromatography is critical for separating the two enantiomers ((R)- and (S)-forms) of this compound. Since enantiomers have identical physical properties in a non-chiral environment, specialized techniques are required for their resolution.

Two primary strategies are employed:

Direct Separation: This method uses a chiral stationary phase (CSP) in either HPLC or gas chromatography (GC). cat-online.comuni-tuebingen.de The CSP is made of a chiral material that interacts diastereomerically with each enantiomer, causing one to be retained on the column longer than the other, thus achieving separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are commonly used for the separation of derivatized amino acids. researchgate.net

Indirect Separation: This approach involves derivatizing the amino acid racemate with a chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. uni-tuebingen.de Since diastereomers have different physical properties, they can be readily separated using standard, achiral HPLC or GC columns.

These methods are quantitative and can be used to determine the enantiomeric excess (e.e.) or enantiomeric purity of a sample with high accuracy, often detecting undesired enantiomers down to levels of 0.1% or lower. cat-online.comnih.gov

Table 3: Summary of Chromatographic Techniques for the Analysis of this compound.

| Method | Principle | Primary Application |

| Reversed-Phase HPLC | Partitioning of the analyte between a polar mobile phase and a nonpolar stationary phase. | Assessment of chemical purity; quantification. |

| Chiral HPLC (Direct Method) | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to separation. | Separation of (R)- and (S)-enantiomers; determination of enantiomeric purity. researchgate.net |

| Chiral GC/HPLC (Indirect Method) | Conversion of enantiomers into diastereomers with a chiral agent, followed by separation on an achiral column. | Separation of enantiomers; determination of enantiomeric excess. uni-tuebingen.de |

Role in Natural Products and Chemical Synthesis Precursors

Furan-Derived Natural Products Containing Amino Acid Moieties

The furan (B31954) moiety is a key structural component in numerous natural products exhibiting a wide range of biological activities. nih.govresearchgate.net However, natural products that specifically incorporate the 2-amino-3-(5-methylfuran-2-yl)propanoic acid structure are not extensively reported in scientific literature. Nevertheless, the broader class of furan-containing amino acids and their derivatives are found in a number of natural products, often as part of larger peptidic or alkaloidal frameworks.

One notable example of a furan-containing non-proteinogenic α-amino acid found in nature is L-(+)-furanomycin. mdpi.com Isolated from the fermentation broth of Streptomyces threomyceticus, this compound exhibits antibacterial properties by acting as a substrate for isoleucyl aminoacyl-tRNA synthetase, thereby inhibiting protein synthesis. mdpi.com While structurally different from this compound, furanomycin demonstrates that microorganisms can produce amino acids with a furan-containing side chain.

Furthermore, a variety of other furan-containing natural products, though not amino acids themselves, highlight the biosynthetic capacity of organisms to construct the furan ring and incorporate it into complex molecules. nih.gov These include compounds with diverse biological activities, from antifungal to anticancer properties. researchgate.net The existence of these molecules suggests that the enzymatic machinery for furan ring synthesis is present in nature and could potentially be involved in the biosynthesis of furan-containing amino acids.

Table 1: Examples of Furan-Containing Natural Products

| Compound Name | Source Organism | Biological Activity |

| Furanomycin | Streptomyces threomyceticus | Antibacterial mdpi.com |

| Wortmannin | Penicillium wortmannii | PI3K inhibitor, anticancer researchgate.net |

| Plakorsin D | Plakortis simplex (sea sponge) | Anticancer researchgate.net |

| Flufuran | Aspergillus flavus | Antifungal researchgate.net |

Applications as Synthetic Intermediates

Non-proteinogenic amino acids, including those with furan moieties, are valuable building blocks in synthetic chemistry, particularly for the construction of peptides and other bioactive molecules. rsc.orgnih.govmdpi.com The incorporation of unnatural amino acids can confer unique structural and functional properties to peptides, such as increased stability against enzymatic degradation and enhanced biological activity. rsc.org

The compound this compound, and its close analogue 3-(2-furyl)alanine, can be utilized in solid-phase peptide synthesis (SPPS) to introduce a furan moiety into a peptide sequence. ugent.be The furan ring, being an electron-rich diene, can participate in Diels-Alder reactions, offering a powerful tool for site-specific chemical modification and labeling of peptides and proteins. iris-biotech.de This functionality allows for the construction of antibody-drug conjugates and fluorescent probes. iris-biotech.de

Furthermore, the furan moiety itself can be a precursor to other functional groups through various chemical transformations. For instance, oxidation of the furan ring can lead to the formation of other heterocyclic systems or acyclic structures, expanding the synthetic utility of furan-containing amino acids. nih.gov This versatility makes this compound a potentially valuable intermediate for generating libraries of novel compounds for drug discovery.

Table 2: Potential Applications of Furan-Containing Amino Acids in Synthesis

| Application | Description |

| Peptide Synthesis | Incorporation into peptide chains to create novel peptides with modified properties. ugent.be |

| Bioconjugation | Use in Diels-Alder reactions for labeling and crosslinking of biomolecules. iris-biotech.denih.gov |

| Scaffold for Synthesis | The furan ring can be chemically modified to generate diverse molecular architectures. |

| Medicinal Chemistry | Synthesis of analogues of bioactive molecules to improve their pharmacological profiles. |

Biosynthetic Pathways Involving Furan-Containing Amino Acids

The biosynthetic pathways leading to furan-containing amino acids are not as well-elucidated as those for the 20 proteinogenic amino acids. acs.org The biosynthesis of non-proteinogenic amino acids often involves enzymes that modify common metabolic intermediates or existing proteinogenic amino acids. wiley-vch.denih.gov

While the specific pathway for this compound is not established, insights can be drawn from the biosynthesis of other non-proteinogenic amino acids and furan-containing natural products. The formation of the furan ring in natural products is thought to occur through various enzymatic reactions, including the cyclization of sugar derivatives or the oxidation of other precursors. uga.edu For example, the enzyme 4-(hydroxymethyl)-2-furan-carboxaldehyde-phosphate synthase (MfnB) can catalyze the formation of a furan-containing compound from two molecules of glyceraldehyde-3-phosphate. uga.edu

The amino acid portion of this compound likely originates from a common precursor in amino acid metabolism, such as those from the glycolysis or citric acid cycle pathways. researchgate.net An aminotransferase enzyme could then catalyze the transfer of an amino group to a furan-containing keto-acid to form the final amino acid. Biocatalytic approaches using transaminases have been explored for the synthesis of furfurylamines from furan aldehydes, demonstrating the feasibility of enzymatic amination of furan derivatives. nih.gov Further research is needed to uncover the specific enzymes and genetic pathways responsible for the biosynthesis of furan-containing amino acids in nature.

Q & A

Basic: What are the recommended methods for synthesizing 2-amino-3-(5-methylfuran-2-yl)propanoic acid with high purity?

Answer:

Two primary methodologies are employed:

- Chemical Synthesis : Direct coupling of 5-methylfuran-2-yl derivatives with protected amino acids, followed by deprotection. For example, using Boc-protected intermediates to minimize side reactions.

- Biocatalytic Approaches : Immobilized enzymes, such as SwCNTNH2-PAL (single-walled carbon nanotube-aminated phenylalanine ammonia lyase), can catalyze stereoselective ammonia elimination or addition reactions under mild conditions .

| Method | Yield (%) | Purity | Conditions |

|---|---|---|---|

| Chemical Coupling | 70–85 | ≥95% | Acidic/basic, 50–80°C |

| Biocatalytic (SwCNTNH2-PAL) | 80–92 | ≥98% | Room temperature, aqueous |

Key Considerations : Monitor reaction progress via HPLC or LC-MS to confirm intermediate formation and final product purity.

Advanced: How can researchers optimize enantiomeric excess (ee) in the synthesis of this compound?

Answer:

Enantiomeric purity is critical for biological activity. Strategies include:

- Chiral Catalysts : Use palladium or ruthenium-based catalysts for asymmetric hydrogenation of precursor ketones.

- Enzyme Engineering : Modify biocatalysts (e.g., PAL variants) to enhance stereoselectivity. For instance, SwCNTNH2-PAL in batch mode improved ee by 15–20% compared to free enzymes .

- Crystallization-Induced Dynamic Resolution : Combine kinetic resolution with crystallization to isolate the desired enantiomer.

Validation : Analyze ee via chiral HPLC or polarimetry, referencing standards like (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid for calibration .

Basic: What spectroscopic and chromatographic techniques are effective for characterizing this compound?

Answer:

- NMR Spectroscopy : 1H and 13C NMR to confirm the furan ring (δ 6.1–7.2 ppm) and α-amino proton (δ 3.1–3.5 ppm). Compare with structurally similar compounds, such as 2-amino-3-(thiophen-2-yl)propanoic acid .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₈H₁₁NO₃, theoretical 185.07 g/mol).

- HPLC : Reverse-phase C18 columns with UV detection at 210–220 nm for purity assessment.

Data Interpretation : Cross-reference with PubChem entries for analogous compounds (e.g., HY-W052493) to validate spectral assignments .

Advanced: How can researchers resolve discrepancies in biological activity data between different synthetic batches?

Answer:

Discrepancies often arise from:

- Impurity Profiles : Trace byproducts (e.g., dehydroalanine derivatives) may interfere with assays. Use LC-MS to identify impurities and refine purification protocols .

- Stereochemical Variability : Ensure consistent ee across batches using chiral separations.

- Batch-Specific Degradation : Assess stability under assay conditions (pH, temperature) via accelerated degradation studies. For example, thermodynamic data for similar compounds (e.g., sodium adducts of 2-amino-3-(4-hydroxyphenyl)propanoic acid) suggest sensitivity to oxidative environments .

Mitigation : Implement strict quality control (QC) protocols, including stability-indicating assays.

Basic: What are the stability considerations for storing this compound?

Answer:

- Temperature : Store at –20°C in desiccated conditions to prevent hydrolysis of the furan ring.

- pH Sensitivity : Avoid prolonged exposure to acidic/basic conditions (pH < 3 or > 9) to prevent decarboxylation.

- Light Sensitivity : Protect from UV light to avoid photooxidation of the methylfuran moiety.

Validation : Stability studies on analogous compounds (e.g., 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid) show <5% degradation over 6 months when stored correctly .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., amino acid racemases). Fluorinated analogs (e.g., 6-fluoropyridin-3-yl derivatives) provide insights into binding affinity trends .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent to assess stability over 100 ns trajectories.

- QSAR Modeling : Correlate structural features (e.g., furan electronegativity) with activity using datasets from PubChem or ChEMBL.

Case Study : Modifying the methylfuran group to a nitro-phenyl moiety (as in HY-W052493) altered inhibitory potency against microbial enzymes by 40% .

Advanced: How does the methylfuran substituent influence the compound’s physicochemical properties compared to other aromatic groups?

Answer:

- Lipophilicity : The methylfuran group increases logP compared to phenyl analogs, enhancing membrane permeability.

- Electron-Donating Effects : Furan’s oxygen atom stabilizes charge-transfer interactions, affecting redox potential.

- Steric Effects : Smaller than benzodioxolyl groups (e.g., 3-(1,3-benzodioxol-5-yl) derivatives), allowing tighter binding to compact active sites .

| Substituent | logP | H-Bond Acceptors | TPSA (Ų) |

|---|---|---|---|

| 5-Methylfuran-2-yl | 1.2 | 3 | 85 |

| Thiophen-2-yl | 1.5 | 2 | 75 |

| 4-Hydroxyphenyl | 0.8 | 4 | 105 |

Source : Computational data extrapolated from PubChem entries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.